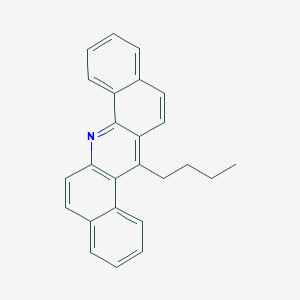

DIBENZ(a,h)ACRIDINE, 14-BUTYL-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzo(a,h)acridine, 14-butyl- is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential as a mutagen and carcinogen. This compound has been found in various environmental samples, including air, soil, and water, and has been shown to induce DNA damage and promote tumor development in animal studies. In

Mécanisme D'action

Dibenzo(a,h)acridine, 14-butyl- is believed to exert its mutagenic and carcinogenic effects through the formation of DNA adducts. These adducts can cause DNA damage, mutations, and chromosomal aberrations, which can lead to cancer development. Dibenzo(a,h)acridine, 14-butyl- has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.

Effets Biochimiques Et Physiologiques

Dibenzo(a,h)acridine, 14-butyl- has been shown to induce DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. It has also been shown to promote tumor development in animal studies. Additionally, dibenzo(a,h)acridine, 14-butyl- has been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.

Avantages Et Limitations Des Expériences En Laboratoire

Dibenzo(a,h)acridine, 14-butyl- is a useful tool for investigating the mechanisms of DIBENZ(a,h)ACRIDINE, 14-BUTYL--induced DNA damage and mutagenesis. It can be used to study the effects of DIBENZ(a,h)ACRIDINE, 14-BUTYL-s on gene expression and cellular signaling pathways. However, dibenzo(a,h)acridine, 14-butyl- is a potent mutagen and carcinogen, which can pose a risk to researchers and laboratory personnel. Therefore, appropriate safety measures should be taken when handling this compound.

Orientations Futures

Future research on dibenzo(a,h)acridine, 14-butyl- should focus on identifying its targets in the cell and elucidating the mechanisms by which it induces DNA damage and mutagenesis. Additionally, research should focus on identifying ways to mitigate the carcinogenic effects of dibenzo(a,h)acridine, 14-butyl-, such as developing inhibitors of its enzymatic activity or identifying compounds that can prevent the formation of DNA adducts. Furthermore, research should focus on identifying the sources and pathways of exposure to dibenzo(a,h)acridine, 14-butyl- in the environment and developing strategies to reduce human exposure to this compound.

Méthodes De Synthèse

Dibenzo(a,h)acridine, 14-butyl- can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura coupling. The Diels-Alder reaction involves the reaction between anthracene and maleic anhydride, followed by reduction and alkylation to form dibenzo(a,h)acridine, 14-butyl-. Friedel-Crafts alkylation involves the reaction between anthracene and butyl chloride in the presence of aluminum chloride as a catalyst. Suzuki-Miyaura coupling involves the reaction between 14-bromoanthracene and butylboronic acid in the presence of a palladium catalyst.

Applications De Recherche Scientifique

Dibenzo(a,h)acridine, 14-butyl- has been extensively studied for its potential as a mutagen and carcinogen. It has been used as a model compound to investigate the mechanisms of DIBENZ(a,h)ACRIDINE, 14-BUTYL--induced DNA damage and mutagenesis. Dibenzo(a,h)acridine, 14-butyl- has also been used to study the effects of DIBENZ(a,h)ACRIDINE, 14-BUTYL-s on gene expression and cellular signaling pathways. Additionally, dibenzo(a,h)acridine, 14-butyl- has been used in animal studies to investigate its potential as a tumor promoter and its effects on tumor development.

Propriétés

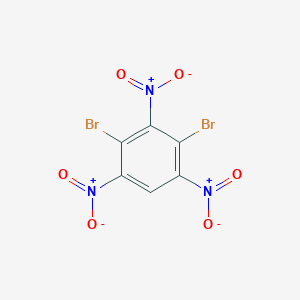

Numéro CAS |

10457-58-6 |

|---|---|

Nom du produit |

DIBENZ(a,h)ACRIDINE, 14-BUTYL- |

Formule moléculaire |

C25H21N |

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |

InChI |

InChI=1S/C25H21N/c1-2-3-10-21-22-15-13-18-9-5-7-12-20(18)25(22)26-23-16-14-17-8-4-6-11-19(17)24(21)23/h4-9,11-16H,2-3,10H2,1H3 |

Clé InChI |

JOFFJINKGNRGBE-UHFFFAOYSA-N |

SMILES |

CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |

SMILES canonique |

CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |

Autres numéros CAS |

10457-58-6 |

Synonymes |

14-Butyldibenz[a,h]acridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)